ABCG2 (BCRP) Inhibitory Potency: IC50 of 6.6 µM
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone demonstrates direct and potent inhibition of the ABCG2 transporter with a reported IC50 value of 6.6 µM . While a direct head-to-head comparison with its closest non-prenylated analog, hesperetin, is not available for the same IC50 metric, class-level inference supports the critical role of the 8-prenyl group. Hesperetin is a known substrate for BCRP-mediated efflux [1], whereas the prenylated derivative acts as an inhibitor, indicating a profound functional switch conferred by the prenyl modification [2].
| Evidence Dimension | ABCG2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.6 µM |
| Comparator Or Baseline | Hesperetin (non-prenylated analog) is a BCRP substrate, not a direct inhibitor in this context. |
| Quantified Difference | Functional difference: Substrate vs. Inhibitor |
| Conditions | In vitro ABCG2 inhibition assay |
Why This Matters
This specific inhibitory potency is essential for experiments aimed at reversing ABCG2-mediated multidrug resistance or studying BCRP transport pharmacology.
- [1] Brand W, et al. Metabolism and Transport of the Citrus Flavonoid Hesperetin in Caco-2 Cell Monolayers. Drug Metab Dispos. 2008. View Source
- [2] Tan KW, et al. Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2). J Agric Food Chem. 2014. View Source
